5-(Trifluoromethyl)furan-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)furan-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClF3O3S and a molecular weight of 234.58 g/mol It is characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further substituted with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)furan-2-sulfonyl chloride typically involves the reaction of 5-(trifluoromethyl)furan-2-thiol with chlorine gas in the presence of hydrochloric acid . The reaction proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)furan-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For the formation of sulfonamides.
Alcohols: For the formation of sulfonates.
Thiols: For the formation of sulfonothioates.
Major Products Formed
The major products formed from reactions involving this compound are typically sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used in the substitution reaction .
Scientific Research Applications
5-(Trifluoromethyl)furan-2-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism by which 5-(Trifluoromethyl)furan-2-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can readily react with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonyl chloride:
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride: This compound has a pyridine ring instead of a furan ring.
Properties
IUPAC Name |
5-(trifluoromethyl)furan-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3O3S/c6-13(10,11)4-2-1-3(12-4)5(7,8)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETUNOAMOBFSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.